molecular formula C6H7FN2O B3369125 6-(1-Fluoroethyl)-4(1H)-pyrimidinone CAS No. 227184-11-4

6-(1-Fluoroethyl)-4(1H)-pyrimidinone

Cat. No. B3369125
CAS RN: 227184-11-4
M. Wt: 142.13 g/mol
InChI Key: JDOIUIUOQJNADX-UHFFFAOYSA-N
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Description

6-(1-Fluoroethyl)-4(1H)-pyrimidinone, also known as FEPM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FEPM belongs to the pyrimidine family of compounds and has a molecular formula of C6H7FN2O.

Mechanism of Action

6-(1-Fluoroethyl)-4(1H)-pyrimidinone inhibits DHODH by binding to the enzyme's active site, thereby preventing the synthesis of pyrimidine nucleotides. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been found to have potent antiproliferative effects on cancer cells, as well as anti-inflammatory effects in animal models of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone is its potency as a DHODH inhibitor, which makes it a useful tool for studying the role of DHODH in various biological processes. However, 6-(1-Fluoroethyl)-4(1H)-pyrimidinone's high potency can also make it difficult to use in certain experiments, as it may have off-target effects.

Future Directions

There are several potential future directions for research on 6-(1-Fluoroethyl)-4(1H)-pyrimidinone. One area of interest is its potential use in cancer treatment, as DHODH inhibitors have shown promise as anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as 6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to better understand the off-target effects of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone and to develop more selective DHODH inhibitors.

Scientific Research Applications

6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the synthesis of pyrimidine nucleotides. 6-(1-Fluoroethyl)-4(1H)-pyrimidinone has also been studied for its potential use in cancer treatment, as DHODH is overexpressed in many cancer cells.

properties

IUPAC Name

4-(1-fluoroethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-4(7)5-2-6(10)9-3-8-5/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOIUIUOQJNADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=O)NC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452442
Record name 6-(1fluoroethyl)-4-pyrimidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Fluoroethyl)-4(1H)-pyrimidinone

CAS RN

227184-11-4
Record name 6-(1fluoroethyl)-4-pyrimidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution in which 9.33 g of methyl 4-fluoro-3-oxopentanoate had been dissolved in 115 ml of methanol were successively added 36.5 g of a 28% sodium methoxide methanol solution and 9.84 g of formamidine acetate at room temperature, and the mixture was stirred at 40° C. for 12 hours. To the mixture was further added 0.66 g of formamidine acetate and after stirring the mixture at 50° C. for 2 hours, the mixture was cooled to 10° C. or lower. After cooling, a mixture of 9.51 g of conc. sulfuric acid and 8.5 g of water was added to the reaction mixture. After stirring the mixture at 50° C. for 30 minutes, insolubles were removed by filtration and the filtrate was quantitated by the liquid chromatography internal standard method. As a result, 7.99 g of 6-(1-fluoroethyl)-4-pyrimidone was found to be formed (yield: 89.2%). The filtrate was concentrated under reduced pressure and the concentrated solution was recrystallized from 40 ml of 2-propanol to obtain 5.82 g of 6-(1-fluoroethyl)-4-pyrimidone.
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Three
Quantity
9.51 g
Type
reactant
Reaction Step Four
Name
Quantity
8.5 g
Type
reactant
Reaction Step Four
Quantity
9.33 g
Type
reactant
Reaction Step Five
Quantity
115 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution in which 24.3 g of ethyl 4-fluoro-3-oxopentanoate had been dissolved in 330 ml of methanol were added 72.3 g of a 28 % sodium methoxide methanol solution and 15.6 g of formarnidine acetate, and the mixture was stirred at 50° C. for 3 hours. To the mixture was further added 7.81 g of formamidine acetate and after stirring the mixture at 50° C. for 4 hours, the mixture was cooled to 10° C. or lower. After cooling, 18.8 g of conc. sulfuric acid and 13.5 g of water were added to the reaction mixture. After stirring the mixture at 50° C. for 15 minutes, insolubles were removed by filtration and the filtrate was quantitated by the liquid chromatography internal standard method. As a result, 18.0 g of 6-(1-fluoroethyl)-4-pyrimidone was formed (yield: 84.6%).
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
7.81 g
Type
reactant
Reaction Step Two
Quantity
18.8 g
Type
reactant
Reaction Step Three
Name
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
24.3 g
Type
reactant
Reaction Step Four
Quantity
330 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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